
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Bondock et al. (2008) utilized a similar compound as a key intermediate for synthesizing new heterocycles with antimicrobial properties. This research highlights the compound's role in the development of novel antimicrobial agents through chemical synthesis techniques. The new compounds were evaluated for their antimicrobial effects, showcasing the potential of such molecules in contributing to the discovery of new antimicrobial substances Bondock, Rabie, Etman, & Fadda, 2008.
Antitumor Activity and Molecular Docking
Fahim, Elshikh, and Darwish (2019) conducted a study on the antitumor activity and molecular docking of novel pyrimidiopyrazole derivatives, demonstrating the compound's potential in cancer research. The synthesized compounds showed significant in vitro antitumor activity, and molecular docking studies provided insights into their mode of action. This research exemplifies the compound's application in developing new antitumor agents and understanding their interaction with biological targets Fahim, Elshikh, & Darwish, 2019.
Chemical Synthesis and Heterocyclic Chemistry
In another study, Youssef (2009) explored the reactions of a related compound for synthesizing various heterocyclic derivatives. The research demonstrated the compound's versatility as a precursor in heterocyclic chemistry, leading to the formation of diverse compounds with potential biological activities. This work underscores the importance of such molecules in the field of chemical synthesis, providing a foundation for further exploration of their applications Youssef, 2009.
Insecticidal Properties
Fadda et al. (2017) investigated the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety, derived from a similar compound. This study highlights the compound's potential use in developing new insecticides, with several synthesized products showing promising activity against the cotton leafworm. The research contributes to the search for eco-friendly and effective insecticidal agents Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound forms a unique binding mode with JNK3. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)18-16-12(7-17)11-5-3-4-6-13(11)25-16/h3-6,8H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBWVDSHNYAGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
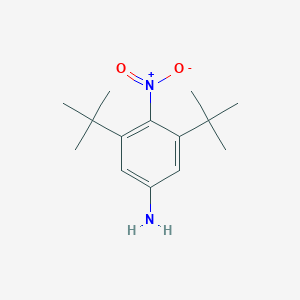
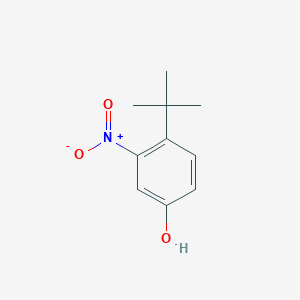
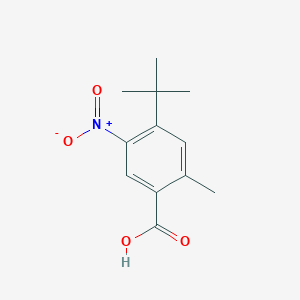

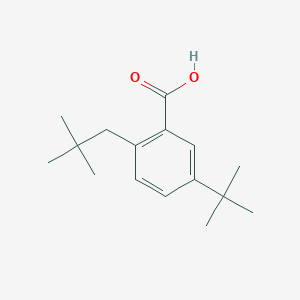

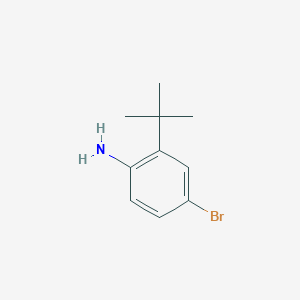
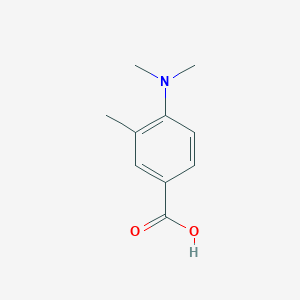

![4-[Tert-butyl(methyl)amino]phenol](/img/structure/B494283.png)

